N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide
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Overview
Description
N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide is a complex organic compound with a highly intricate structure
Preparation Methods
The synthesis of N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of chiral amino acids and various protecting groups to ensure the correct stereochemistry. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
N’-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide can be compared with other similar compounds, such as:
tert-butanesulfinamide: Known for its use in asymmetric synthesis of N-heterocycles.
Chiral amino acids: Extensively used in various synthetic methodologies.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers.
Properties
Molecular Formula |
C44H65N9O8S |
---|---|
Molecular Weight |
880.1 g/mol |
IUPAC Name |
N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide |
InChI |
InChI=1S/C44H65N9O8S/c1-29(2)39(53-37(55)19-11-5-10-18-36(54)46-3)43(60)52-34(17-13-26-47-44(45)61)41(58)49-32-22-20-30(21-23-32)28-62-27-12-6-9-16-33(40(57)48-31-14-7-4-8-15-31)51-42(59)35-24-25-38(56)50-35/h4,7-8,14-15,20-23,29,33-35,39H,5-6,9-13,16-19,24-28H2,1-3H3,(H,46,54)(H,48,57)(H,49,58)(H,50,56)(H,51,59)(H,52,60)(H,53,55)(H3,45,47,61)/t33-,34-,35+,39-/m0/s1 |
InChI Key |
AGOXFXPUYOHJQY-OTGBHNIOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCC[C@@H](C(=O)NC2=CC=CC=C2)NC(=O)[C@H]3CCC(=O)N3)NC(=O)CCCCCC(=O)NC |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CSCCCCCC(C(=O)NC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)NC(=O)CCCCCC(=O)NC |
Origin of Product |
United States |
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